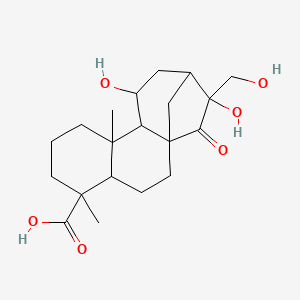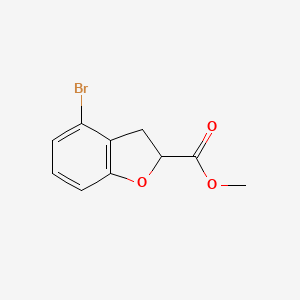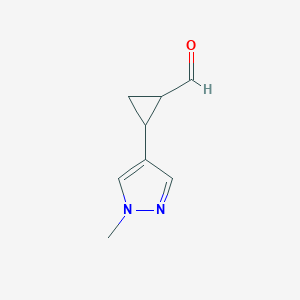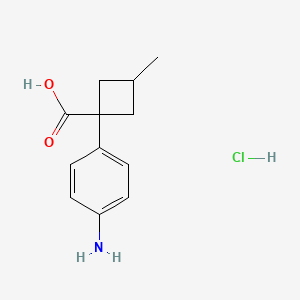
1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid hydrochloride is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminophenyl group attached to a cyclobutane ring, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursorsThe final step involves the conversion of the free acid to its hydrochloride salt form .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminophenyl group can interact with various enzymes and receptors, modulating their activity. The cyclobutane ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy .
Comparison with Similar Compounds
4-Aminophenylboronic acid hydrochloride: Shares the aminophenyl group but differs in the presence of a boronic acid moiety.
2-Aminobenzothiazole: Contains an aminophenyl group attached to a benzothiazole ring.
Imidazole derivatives: Possess similar biological activities due to the presence of nitrogen-containing heterocycles
Uniqueness: 1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid hydrochloride is unique due to its cyclobutane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other aminophenyl-containing compounds, potentially offering unique advantages in various applications .
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
1-(4-aminophenyl)-3-methylcyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-6-12(7-8,11(14)15)9-2-4-10(13)5-3-9;/h2-5,8H,6-7,13H2,1H3,(H,14,15);1H |
InChI Key |
MDOIQKMCMRFRLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C2=CC=C(C=C2)N)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chroman-4-one](/img/structure/B12308972.png)
![2-[2-(4-Ethylphenyl)ethoxy]acetic acid](/img/structure/B12308985.png)
![2,15-Dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylic acid](/img/structure/B12308990.png)
![1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12309003.png)
![1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2S,3S)-rel-](/img/structure/B12309007.png)
![Ethyl 6-[(chlorosulfonyl)methyl]oxane-2-carboxylate, trans](/img/structure/B12309015.png)
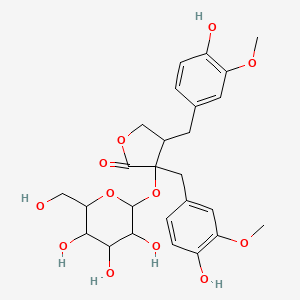
![8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B12309024.png)
![4-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydro-2-furyl]-6-fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide](/img/structure/B12309025.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxybenzoate](/img/structure/B12309027.png)
![hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride](/img/structure/B12309031.png)
